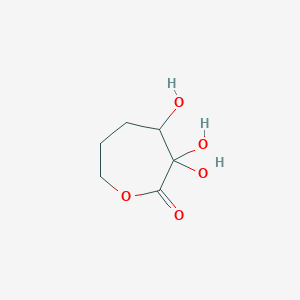![molecular formula C9H19NO3Si B14262909 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole CAS No. 169544-35-8](/img/structure/B14262909.png)
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole is a chemical compound that belongs to the class of organosilicon compounds It features a pyrrole ring substituted with an ethoxy(dimethoxy)silyl group and a methyl group
Méthodes De Préparation
The synthesis of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethoxy(dimethoxy)silane reagent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.
Substitution: The ethoxy(dimethoxy)silyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in studies involving the modification of biological molecules with organosilicon groups.
Industry: Used in the production of advanced materials, coatings, and adhesives with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethoxy(dimethoxy)silyl group can participate in various chemical reactions, leading to the formation of new bonds and modification of existing structures. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can be compared with other similar organosilicon compounds, such as:
- 2-[Methoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- 2-[Ethoxy(trimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- 2-[Ethoxy(dimethoxy)silyl]-1-ethyl-2,5-dihydro-1H-pyrrole These compounds share similar structural features but differ in the specific substituents attached to the pyrrole ring. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
169544-35-8 |
|---|---|
Formule moléculaire |
C9H19NO3Si |
Poids moléculaire |
217.34 g/mol |
Nom IUPAC |
ethoxy-dimethoxy-(1-methyl-2,5-dihydropyrrol-2-yl)silane |
InChI |
InChI=1S/C9H19NO3Si/c1-5-13-14(11-3,12-4)9-7-6-8-10(9)2/h6-7,9H,5,8H2,1-4H3 |
Clé InChI |
FVCNABVVHCCKOY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1C=CCN1C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


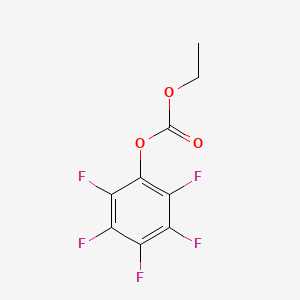
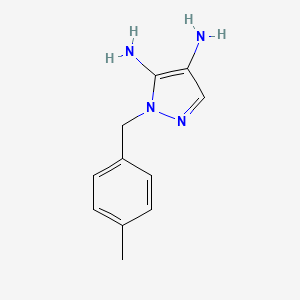
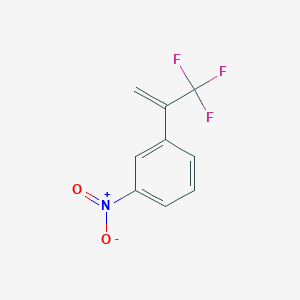
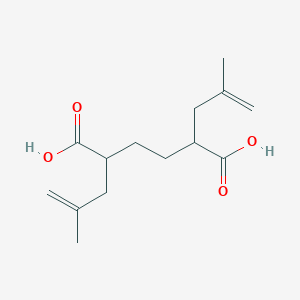
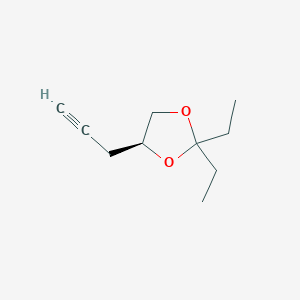
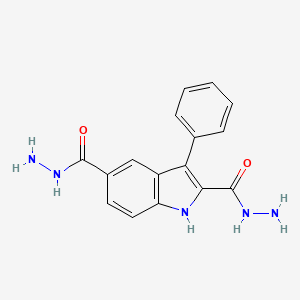
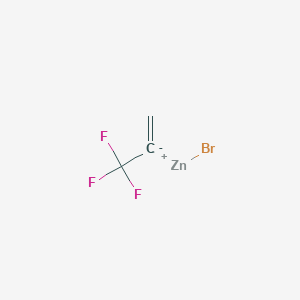
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
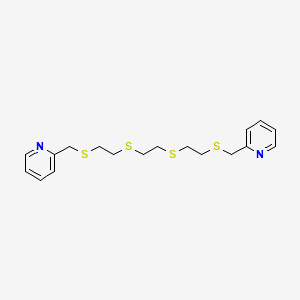
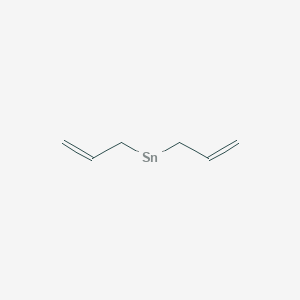
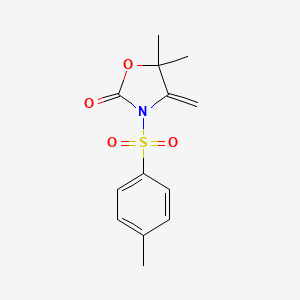
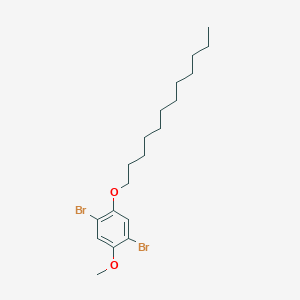
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
